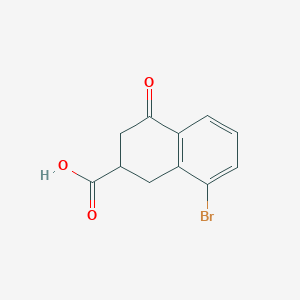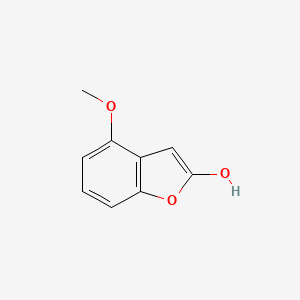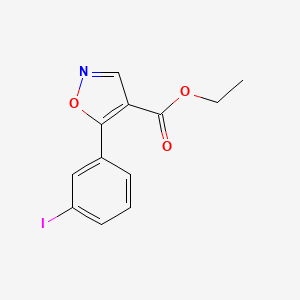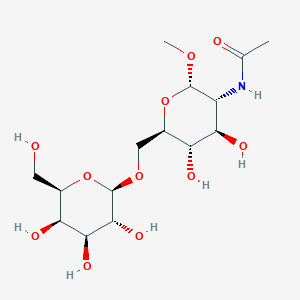![molecular formula C9H8N2O2S B12858271 4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
4-(Methylthio)benzo[d]oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)benzo[d]oxazole-2-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a methylthio group at the 4-position and a carboxamide group at the 2-position.
Preparation Methods
The synthesis of 4-(Methylthio)benzo[d]oxazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzo[d]oxazole with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include mild temperatures and the use of a solvent such as ethanol or methanol . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields .
Chemical Reactions Analysis
4-(Methylthio)benzo[d]oxazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-(Methylthio)benzo[d]oxazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4-(Methylthio)benzo[d]oxazole-2-carboxamide can be compared with other benzoxazole derivatives, such as:
2-(Methylthio)benzo[d]oxazole: Similar structure but lacks the carboxamide group, resulting in different biological activities.
4-(Methylthio)benzo[d]thiazole-2-carboxamide: Contains a sulfur atom in the ring instead of an oxygen atom, leading to variations in chemical reactivity and biological properties.
2-(Chloromethyl)-1H-benzo[d]imidazole: Features a different heterocyclic core, which affects its pharmacological profile.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-methylsulfanyl-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-14-6-4-2-3-5-7(6)11-9(13-5)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
OQWAQLMPSWMCDI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)







![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
![(Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12858254.png)


![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)

